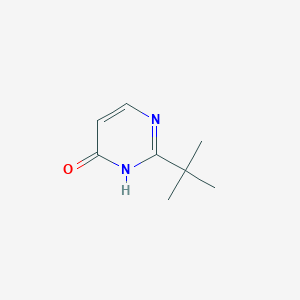

2-(tert-Butyl)pyrimidin-4-ol

Description

Significance of Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a position of immense importance in the fields of organic and medicinal chemistry. As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, its structure is fundamental to life itself. gsconlinepress.com The most prominent examples of its natural significance are the nucleobases cytosine, thymine, and uracil, which are integral components of the nucleic acids, DNA and RNA, that carry the genetic code of all living organisms. researchgate.netscialert.net

Beyond the nucleic acids, the pyrimidine scaffold is a key structural component in a variety of essential biological molecules. bohrium.com These include vitamins and coenzymes such as thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), which are crucial for cellular metabolism. researchgate.netscialert.net The natural prevalence of the pyrimidine moiety has served as a major inspiration for medicinal chemists, leading to the exploration and development of a multitude of synthetic derivatives with therapeutic potential. researchgate.net The scaffold's ability to engage in various biological interactions, coupled with its synthetic tractability, has cemented its role as a vital component in the design of new drugs. bohrium.commdpi.com

Overview of Pyrimidine Derivatives as Privileged Pharmacophores

In medicinal chemistry, the term "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, thus appearing as a recurring motif in a variety of bioactive compounds. The pyrimidine scaffold is a quintessential example of such a structure. bohrium.comnih.govresearchgate.net Its unique electronic properties and the specific geometry conferred by the two nitrogen atoms allow for diverse interactions with biological macromolecules, including hydrogen bonding and π-π stacking. bohrium.com

The true power of the pyrimidine core lies in its synthetic versatility. The ring can be readily functionalized at various positions, allowing chemists to systematically modify its structure to fine-tune its biological activity. bohrium.com These modifications can alter the molecule's size, shape, polarity, and hydrogen-bonding capabilities, enabling the resulting derivatives to target a wide array of receptors and enzymes with high affinity and selectivity. nih.gov Consequently, pyrimidine derivatives have been developed that exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. gsconlinepress.commdpi.com Structure-activity relationship (SAR) studies have consistently shown that even slight alterations to the substituents on the pyrimidine ring can lead to dramatic changes in biological function, making it a fertile ground for drug discovery and optimization. bohrium.com

Table 1: Selected Biologically Active Pyrimidine Derivatives

| Compound Name | Class/Significance | Reference(s) |

| Cytosine | Nucleic Acid Base | researchgate.netscialert.net |

| Thymine | Nucleic Acid Base | researchgate.netscialert.net |

| Uracil | Nucleic Acid Base | researchgate.netscialert.net |

| Thiamine | Vitamin B1 | researchgate.netscialert.net |

| 5-Fluorouracil | Anticancer Agent | researchgate.net |

| Raltegravir | Antiviral (HIV) Agent | nih.gov |

Historical Context of Pyrimidinol Research and Development

The history of pyrimidine chemistry dates back to the 19th century. One of the earliest isolations of a pyrimidine derivative was alloxan, obtained by Brugnatelli in 1818 through the oxidation of uric acid. gsconlinepress.com However, the profound biological significance of pyrimidines was not fully realized until their identification as core components of nucleic acids in the following decades. researchgate.netscialert.net

The modern era of pyrimidine research, particularly in medicine, began to flourish in the mid-20th century. Over the past 60 years, pyrimidine-based compounds have grown from academic curiosities to indispensable components of modern pharmacotherapy. bohrium.commdpi.com This period saw the development of numerous synthetic pyrimidine derivatives, including the barbiturates, which are pyrimidine derivatives, and early anticancer drugs like 5-fluorouracil. researchgate.net

Within the broader class of pyrimidines, the pyrimidinol (or hydroxypyrimidine) and pyrimidone sub-classes have been subjects of intensive investigation. These compounds exist in tautomeric forms, a feature that can be critical to their biological activity. Historically, research has led to the development of pyrimidone-containing drugs for various conditions. For instance, the quest for effective antiviral therapies resulted in the development of pyrimidone-based HIV integrase inhibitors, a significant milestone in the management of AIDS. nih.gov More recently, research has focused on pyrimidinol derivatives as multifunctional antioxidants designed to protect against cellular damage caused by oxidative stress. figshare.com This line of inquiry explores their potential in treating mitochondrial and neurodegenerative diseases, highlighting the continuing evolution and diversification of pyrimidine-based research. figshare.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-9-5-4-6(11)10-7/h4-5H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJLZBIRORCZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42351-88-2 | |

| Record name | 2-tert-butyl-3,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Tert Butyl Pyrimidin 4 Ol and Its Derivatives

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. advancechemjournal.com For 2-(tert-butyl)pyrimidin-4-ol, the primary disconnection strategy involves cleaving the bonds formed during the cyclization to construct the pyrimidine (B1678525) ring.

The most logical retrosynthetic disconnections for the pyrimidine ring of this compound break the molecule down into a C-C-C three-carbon unit and an N-C-N one-carbon unit, which is a common strategy for pyrimidine synthesis. wikipedia.org The key one-carbon fragment is derived from pivalamidine (2,2-dimethylpropanimidamide), which provides the tert-butyl group at the 2-position. The three-carbon component can be derived from various precursors, such as β-ketoesters, ethyl cyanoacetate (B8463686), or acetylacetone (B45752) derivatives. This leads to several strategic approaches for the synthesis of the target molecule, which will be explored in the following sections.

Conventional Synthetic Routes

The construction of the this compound ring system is predominantly achieved through condensation reactions that form the heterocyclic core in a single step. These methods are widely applicable to the synthesis of a variety of substituted pyrimidines. organic-chemistry.org

Condensation Reactions with Carbonyl Compounds and Amidines

The most common and direct method for the synthesis of 2-substituted pyrimidin-4-ols is the condensation of a β-dicarbonyl compound or its equivalent with an amidine. wikipedia.org In the case of this compound, this involves the reaction of pivalamidine with a suitable three-carbon electrophile.

A typical reaction involves the condensation of pivalamidine hydrochloride with a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of a base like sodium ethoxide. The reaction proceeds through an initial condensation to form an enamine, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrimidin-4-ol ring.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Pivalamidine hydrochloride | Ethyl acetoacetate | Sodium ethoxide | Ethanol (B145695) | 2-(tert-Butyl)-6-methylpyrimidin-4-ol |

| Pivalamidine hydrochloride | Diethyl malonate | Sodium ethoxide | Ethanol | Ethyl 2-(tert-butyl)-4-hydroxypyrimidine-6-carboxylate |

Approaches from Ethyl Cyanoacetate

Ethyl cyanoacetate is a versatile precursor for pyrimidine synthesis. Its reaction with pivalamidine in the presence of a strong base provides a route to this compound derivatives. The cyano group can be hydrolyzed and decarboxylated in a subsequent step if the unsubstituted pyrimidine is desired.

The general scheme involves the base-catalyzed condensation of pivalamidine with ethyl cyanoacetate to form an intermediate that cyclizes to the pyrimidine ring. The specific conditions can be tailored to favor the formation of the desired product.

| Reactant 1 | Reactant 2 | Base | Solvent | Intermediate Product |

| Pivalamidine | Ethyl cyanoacetate | Sodium ethoxide | Ethanol | 4-Amino-2-(tert-butyl)pyrimidine-5-carbonitrile |

Synthesis from Acetyl Acetone Precursors

Acetylacetone is another readily available three-carbon synthon for pyrimidine synthesis. The condensation of acetylacetone with pivalamidine under basic or acidic conditions can lead to the formation of 2-(tert-butyl)-4,6-dimethylpyrimidine, which can then be further functionalized. While this does not directly yield the pyrimidin-4-ol, it represents a viable route to derivatives. The pyrimidine ring formation can be achieved from acetylacetone and urea (B33335) by a [3+3] cycloaddition. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Pivalamidine | Acetylacetone | Base (e.g., NaOH) | Ethanol | 2-(tert-Butyl)-4,6-dimethylpyrimidine |

| Pivalamidine | Acetylacetone | Acid (e.g., HCl) | Toluene | 2-(tert-Butyl)-4,6-dimethylpyrimidine |

Derivations from Aryl Halides

While not a primary method for the synthesis of the pyrimidine ring itself, reactions involving aryl halides can be crucial for the synthesis of more complex derivatives of this compound. For instance, a pre-formed pyrimidine ring containing a halogen atom at the 4-position can undergo nucleophilic substitution to introduce the hydroxyl group. This two-step approach involves first synthesizing a 2-tert-butyl-4-halopyrimidine, followed by hydrolysis. This can be an effective strategy if the corresponding halopyrimidine is readily accessible.

| Starting Material | Reagent | Conditions | Product |

| 2-(tert-Butyl)-4-chloropyrimidine | Sodium hydroxide (B78521) | Aqueous, heat | This compound |

| 2-(tert-Butyl)-4-bromopyrimidine | Potassium hydroxide | Ethanol, reflux | This compound |

Synthesis from Sulfonyl Azides

A more specialized approach to pyrimidine synthesis involves the use of sulfonyl azides. Copper-catalyzed tandem reactions of sulfonyl azides, terminal alkynes, and amidines can lead to the formation of highly substituted pyrimidines. mdpi.com This method offers a route to complex pyrimidine derivatives through a [4+2] cycloaddition mechanism. While this might not be the most direct route to this compound itself, it provides a pathway to derivatives with diverse functionalities.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Tosyl azide (B81097) | Phenylacetylene | Pivalamidine | Copper(I) iodide | 2-(tert-Butyl)-4-phenyl-6-tosylpyrimidine |

Routes Involving Functionalized Enamines

The synthesis of pyrimidine derivatives can be achieved through the cyclocondensation of amidines with β-enamino esters. This method involves the reaction of a β-enamino ester, a type of functionalized enamine, with an amidine, such as pivalamidine (2,2-dimethylpropanimidamide), to form the pyrimidin-4-ol ring system.

The general mechanism proceeds via an initial nucleophilic attack by the amidine on the carbonyl group of the ester, followed by an intramolecular cyclization with the elimination of an alcohol and an amine. While this represents a viable pathway for pyrimidine synthesis, specific examples detailing the synthesis of this compound using this exact route require further investigation in the literature. However, the synthesis of pyrimidines from β-amino alcohols is a known efficient process. nih.gov

Utilization of Benzonitrile and Malononitrile (B47326) in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical strategies where multiple reactants combine in a single pot to form a complex product, thereby minimizing waste and saving time. Malononitrile is a particularly versatile reagent in MCRs for synthesizing a wide variety of heterocyclic compounds, including pyridines and fused pyrimidines. nih.govtaylorfrancis.com

While the specific MCR of benzonitrile, malononitrile, and a tert-butyl containing precursor to directly yield this compound is not prominently documented, the general principle is plausible. Typically, in such reactions involving malononitrile, an aldehyde or ketone component first reacts with malononitrile in a Knoevenagel condensation. ekb.eg The resulting adduct then undergoes further reaction and cyclization. For instance, the three-component reaction of an aldehyde, malononitrile, and barbituric acid is a common route to pyrano[2,3-d]pyrimidine derivatives. nih.gov Adapting this to form the target compound would likely involve the reaction of pivalamidine, malononitrile, and a suitable carbonyl compound or equivalent. The iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a modern, sustainable approach in this field, yielding highly decorated pyrimidines. figshare.com

Hydrolysis of Halogenated Pyrimidines (e.g., 2-tert-Butyl-5-halopyrimidines)

A common and effective method for the synthesis of pyrimidin-4-ols is the hydrolysis of a 4-halopyrimidine precursor. This reaction proceeds via a nucleophilic aromatic substitution mechanism where a halide (typically chloride) at the 4-position of the pyrimidine ring is displaced by a hydroxide ion.

The synthesis of this compound via this route would involve two main steps:

Synthesis of the Precursor : Preparation of 2-tert-butyl-4-chloropyrimidine (B170276). This can be achieved through various methods, often starting from a corresponding pyrimidin-4-ol and treating it with a chlorinating agent like phosphorus oxychloride (POCl₃).

Hydrolysis : The 2-tert-butyl-4-chloropyrimidine is then subjected to hydrolysis, typically by heating with an aqueous base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), or sometimes under acidic conditions. beilstein-journals.org

This method's reliability makes it a staple in pyrimidine chemistry. The susceptibility of the C4-chloro group to hydrolysis can be a crucial factor in the synthesis of related heterocyclic compounds. beilstein-journals.orgresearchgate.net

Direct Halogenation of Pyrimidine Precursors (e.g., 2-tert-Butylpyrimidine)

Direct C-H halogenation is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. For electron-deficient heteroaromatics like pyrimidines, direct halogenation can be challenging. However, recent methods have been developed to facilitate this transformation.

One such method involves the use of common reagents like CBr₄ or CCl₄ as the halogen source, promoted by sodium tert-butoxide (t-BuONa). This protocol has proven effective for the efficient halogenation of various electron-deficient (hetero)arenes under mild conditions. The application of this methodology to a precursor like 2-tert-butylpyrimidine would allow for the direct installation of a halogen at a specific position on the ring, which could then be used in subsequent reactions, such as the hydrolysis described in the previous section or cross-coupling reactions.

Cyclocondensation of α-Aminoamidines with Carbonyl Derivatives

The cyclocondensation of amidines with β-dicarbonyl compounds is one of the most fundamental and widely used methods for constructing the pyrimidine ring, often referred to as the Principal Synthesis. To synthesize this compound, pivalamidine hydrochloride would be the amidine component.

The reaction involves the condensation of pivalamidine with a β-ketoester, such as ethyl acetoacetate, in the presence of a base like sodium ethoxide. The mechanism can be summarized as follows:

The base deprotonates the β-ketoester to form an enolate.

The amidine adds to the ketone carbonyl of the β-ketoester.

An intramolecular cyclization occurs via the attack of an amidine nitrogen onto the ester carbonyl.

Elimination of water and ethanol leads to the formation of the aromatic pyrimidin-4-ol ring.

This robust method allows for the synthesis of a wide variety of substituted pyrimidines. uobaghdad.edu.iq

Modern and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering substantial advantages over conventional heating methods. The primary benefits include dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer side products. nih.govresearchgate.netbenthamdirect.com

This technology can be applied to many of the classical pyrimidine syntheses, including the Biginelli reaction and other multi-component reactions. mdpi.com For the synthesis of this compound and its derivatives, applying microwave irradiation to the cyclocondensation of pivalamidine with a β-ketoester could reduce reaction times from several hours to mere minutes. nih.gov Similarly, the hydrolysis of 2-tert-butyl-4-chloropyrimidine could be accelerated. The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis (Illustrative Examples)

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Bis-pyrimidine Synthesis | 6-15 hours | 10-15 minutes | ~10-15% | nih.gov |

| Thiazolopyrimidine Synthesis | 24 hours | 8 minutes | 27-33% | nih.gov |

| Pyrimido[4,5-d]pyrimidine Synthesis | 4-6 hours | 60-90 seconds | ~5-10% | researchgate.net |

| Chalcone-based Pyrimidine Synthesis | 6-8 hours | 15-25 minutes | ~10-12% | benthamdirect.com |

Catalyst-Free and Solvent-Free Conditions

The pursuit of environmentally benign and efficient chemical syntheses has led to the development of catalyst-free and solvent-free methods for preparing pyrimidine derivatives. One notable approach involves the reaction of amidines with β-keto esters. While specific data for the direct synthesis of this compound under these conditions is not extensively detailed in publicly available literature, the general principle relies on the condensation reaction between pivalamidine and a suitable three-carbon synthon like ethyl 3,3-dimethyl-3-oxopropanoate.

Mechanochemical methods, such as ball milling, have also emerged as a powerful technique for solvent-free synthesis. These reactions are initiated and sustained by mechanical energy, obviating the need for bulk solvents and often proceeding without a catalyst. This approach offers advantages in terms of reduced waste, lower costs, and potentially shorter reaction times.

A plausible catalyst-free and solvent-free synthesis of this compound would involve the direct condensation of pivalamidine hydrochloride with ethyl acetoacetate. The reaction likely proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent elimination of ethanol and water to yield the desired pyrimidinone.

Table 1: Postulated Catalyst-Free Synthesis of this compound

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| Pivalamidine hydrochloride | Ethyl acetoacetate | Thermal, solvent-free | This compound | Data not available |

| Pivalamidine | Ethyl 3,3-dimethyl-3-oxopropanoate | Mechanochemical (ball milling) | This compound | Data not available |

ZnCl₂-Catalyzed Three-Component Coupling Reactions

Zinc chloride (ZnCl₂) has proven to be an effective Lewis acid catalyst for various organic transformations, including the synthesis of pyrimidine derivatives through three-component reactions. This methodology typically involves the condensation of an amidine, a β-dicarbonyl compound, and an aldehyde or its equivalent.

For the synthesis of this compound derivatives, a three-component reaction could be envisioned utilizing pivalamidine, a β-keto ester, and an orthoformate. The role of ZnCl₂ is to activate the carbonyl group of the β-keto ester, facilitating the initial condensation with the amidine. Subsequent reaction with the orthoformate and cyclization would lead to the formation of the pyrimidine ring.

While specific literature detailing the ZnCl₂-catalyzed synthesis of the parent this compound is scarce, the general applicability of this method to a wide range of substituted pyrimidines suggests its potential. The reaction conditions, such as solvent, temperature, and catalyst loading, would need to be optimized to achieve high yields of the target compound.

Table 2: Representative ZnCl₂-Catalyzed Three-Component Pyrimidine Synthesis

| Amidine | β-Keto Ester | C1 Source | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Pivalamidine | Ethyl acetoacetate | Triethyl orthoformate | ZnCl₂ | Ethanol | Reflux | Ethyl 2-(tert-butyl)-4-methyl-pyrimidine-5-carboxylate | Data not available |

| Benzamidine | Ethyl benzoylacetate | Triethyl orthoformate | ZnCl₂ | Acetonitrile | 80 | Ethyl 2,4-diphenylpyrimidine-5-carboxylate | ~70-85 |

Iron(II)-Complex Catalysis in Pyrimidine Synthesis

Iron, being an abundant and non-toxic metal, has garnered significant interest as a catalyst in organic synthesis. Iron(II) complexes, in particular, have been utilized in the synthesis of pyrimidines through various reaction pathways, including multicomponent reactions and cycloadditions.

One established iron-catalyzed route to pyrimidines involves a three-component reaction of an alcohol, an alkyne, and an amidine. In this process, the iron(II) catalyst facilitates the dehydrogenation of the alcohol to an aldehyde in situ. The aldehyde then reacts with the alkyne to form a chalcone (B49325) intermediate, which subsequently undergoes condensation and cyclization with the amidine to afford the pyrimidine product. While this method is versatile, its direct application to the synthesis of this compound would require the use of specific starting materials that lead to the desired substitution pattern.

Another approach involves the iron-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. Although not a direct route to this compound, this method highlights the utility of iron catalysts in constructing the pyrimidine core from simple, readily available precursors.

Table 3: Examples of Iron-Catalyzed Pyrimidine Synthesis

| Reactants | Catalyst System | Reaction Type | Product Class |

| Alcohol, Alkyne, Amidine | Fe(II) complex with a redox-active ligand | Dehydrogenative multicomponent coupling | Trisubstituted pyrimidines |

| Alkynenitrile, Cyanamide | FeI₂ / iPrPDAI / Zn | [2+2+2] Cycloaddition | 2-Aminopyrimidines |

Stereoselective and Asymmetric Synthesis Strategies

The synthesis of chiral pyrimidine derivatives is of great interest due to their potential applications in medicinal chemistry. Stereoselective and asymmetric synthesis strategies aim to control the three-dimensional arrangement of atoms in the final product, leading to enantiomerically enriched or pure compounds.

For derivatives of this compound, stereocenters can be introduced at various positions on the pyrimidine ring or on its substituents. One common approach is the stereoselective reduction of a prochiral precursor, such as a 2-(tert-butyl)pyrimidin-4(3H)-one derivative. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other.

Asymmetric synthesis can also be achieved by employing chiral auxiliaries or catalysts in the pyrimidine ring-forming reaction itself. For instance, a chiral amidine or a chiral β-keto ester could be used in a condensation reaction to induce asymmetry in the final product. While specific examples for this compound are not prevalent in the literature, the principles of asymmetric catalysis are broadly applicable to the synthesis of chiral heterocycles.

Research in the asymmetric synthesis of related heterocyclic compounds often utilizes chiral ligands complexed with transition metals to catalyze enantioselective transformations. The development of such methods for 2-(tert-butyl)pyrimidine derivatives remains an active area of investigation.

Table 4: General Strategies for Stereoselective Pyrimidine Synthesis

| Strategy | Approach | Example Precursor/Reaction |

| Stereoselective Reduction | Use of chiral reducing agents or catalysts on a prochiral pyrimidinone. | Reduction of 2-(tert-butyl)-6-methylpyrimidin-4(3H)-one. |

| Chiral Auxiliary | Incorporation of a removable chiral group on a reactant. | Condensation involving a chiral β-keto ester. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of the ring formation. | Metal-catalyzed cycloaddition with a chiral ligand. |

Chemical Reactivity and Transformations of 2 Tert Butyl Pyrimidin 4 Ol

Electrophilic Aromatic Substitution Reactions

Direct electrophilic aromatic substitution on the pyrimidine (B1678525) ring of 2-(tert-butyl)pyrimidin-4-ol is generally challenging due to the inherent electron-deficient nature of the pyrimidine nucleus, which is further deactivated by the two nitrogen atoms. Electrophilic attack on the ring carbon atoms is typically disfavored. Instead, electrophiles are more likely to react at the nitrogen or oxygen atoms.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from related pyrimidine systems. In general, the pyrimidine ring is resistant to common electrophilic substitution reactions such as nitration and halogenation under standard conditions. Forced conditions often lead to low yields and a mixture of products. The presence of the activating hydroxyl group and the tert-butyl group may slightly modulate the reactivity, but the overarching deactivating effect of the ring nitrogens is expected to dominate.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

Nucleophilic substitution is a much more common and synthetically useful transformation for pyrimidine derivatives. The hydroxyl group at the 4-position of this compound can be converted into a good leaving group, such as a chloride or a sulfonate, to facilitate nucleophilic attack. The conversion of the hydroxyl group to a chlorine atom, for instance, can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloro-2-(tert-butyl)pyrimidine is a versatile intermediate for introducing a wide range of nucleophiles.

The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogens. This allows for the displacement of the chloride by various nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse array of substituted pyrimidines.

Table 1: Examples of Nucleophilic Substitution Reactions on a 4-Chloropyrimidine Moiety

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 4-Aminopyrimidine (B60600) |

| Alkoxide | R-ONa | 4-Alkoxypyrimidine |

| Thiolate | R-SNa | 4-Thioetherpyrimidine |

The reaction conditions for these substitutions are typically mild, often involving heating the 4-chloro-2-(tert-butyl)pyrimidine with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.

Oxidation Reactions and their Regioselectivity

The oxidation of pyrimidinol systems can lead to various products depending on the oxidant and the reaction conditions. For this compound, potential sites of oxidation include the pyrimidine ring itself and the tert-butyl group. However, the tert-butyl group is generally resistant to oxidation under mild conditions.

Oxidation of the pyrimidine ring can occur at the nitrogen atoms to form N-oxides. The use of oxidizing agents like peroxy acids (e.g., m-CPBA) can lead to the formation of pyrimidine N-oxides. The regioselectivity of N-oxidation would be influenced by the electronic effects of the substituents. The electron-donating tert-butyl group at the 2-position and the hydroxyl group at the 4-position would influence which of the two ring nitrogens is more susceptible to oxidation.

Reduction Chemistry of Pyrimidinol Systems

The reduction of the pyrimidine ring in this compound can be achieved using various reducing agents. Catalytic hydrogenation, for example, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, can lead to the saturation of the pyrimidine ring to afford di- or tetrahydropyrimidine derivatives.

The specific conditions of the reduction, such as the choice of catalyst, solvent, temperature, and pressure, will determine the extent of reduction and the stereochemistry of the resulting products. The keto-enol tautomerism of the starting material may also influence the reaction pathway and the final products.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. To participate in these reactions, the hydroxyl group of this compound typically needs to be converted into a halide (e.g., chloride or bromide) or a triflate, which can then act as the electrophilic partner in the coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. A 4-halo-2-(tert-butyl)pyrimidine derivative can be coupled with a wide range of primary and secondary amines to yield 4-amino-2-(tert-butyl)pyrimidine derivatives. This reaction is highly valued for its broad substrate scope and functional group tolerance.

The catalytic cycle typically involves a palladium(0) species, a phosphine ligand, and a base. The choice of ligand and base is crucial for the success of the reaction and can be optimized to achieve high yields.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of a 4-Chloropyrimidine

| Component | Example |

|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, BINAP, DavePhos |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-120 °C |

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. A 4-halo-2-(tert-butyl)pyrimidine can be coupled with various aryl or heteroaryl boronic acids or their esters to produce 4-aryl- or 4-heteroaryl-2-(tert-butyl)pyrimidines. mdpi.com

This reaction offers a powerful method for the synthesis of biaryl and heteroaryl-substituted pyrimidines, which are common motifs in medicinal chemistry. The reaction conditions are generally mild and tolerant of a wide variety of functional groups.

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling of a 4-Chloropyrimidine

| Component | Example |

|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ |

| Boron Reagent | Arylboronic acid, Arylboronic ester |

| Solvent | Toluene/Water, Dioxane/Water, DME |

| Temperature | 80-110 °C |

C-H Borylation and Subsequent Functionalization

Direct C-H borylation of heterocyclic compounds is a powerful tool for introducing functional handles that can be further elaborated through cross-coupling reactions. While specific studies on the C-H borylation of this compound are not extensively documented, the reactivity of related pyrimidine and pyridone systems provides valuable insights into its potential for such transformations.

Iridium-catalyzed C-H borylation has emerged as a prominent method for the functionalization of heteroarenes. The regioselectivity of these reactions is often governed by steric factors, directing the boryl group to the least hindered C-H bond. illinois.edursc.orgnih.gov For this compound, the C-H bonds at the 5- and 6-positions of the pyrimidine ring are potential sites for borylation. The bulky tert-butyl group at the 2-position would likely direct borylation towards the C-5 and C-6 positions. The electronic nature of the pyrimidin-4-ol ring, being electron-deficient, can also influence the reactivity.

Rhodium-catalyzed C-H activation is another strategy that could be applicable. These reactions often proceed via chelation-assisted pathways, where a directing group guides the metal catalyst to a specific C-H bond. nih.govnih.govscispace.com While this compound itself lacks a strong directing group for this type of transformation, derivatives could be designed to undergo directed C-H functionalization.

Once a borylated derivative of this compound is obtained, the boronic ester or acid can serve as a versatile intermediate for a variety of subsequent functionalization reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, would allow for the introduction of aryl, heteroaryl, or vinyl groups at the borylated position. mdpi.comresearchgate.net This would provide a modular approach to a wide range of substituted pyrimidin-4-ol derivatives.

Table 1: Potential C-H Borylation and Subsequent Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 5-Boryl-2-(tert-butyl)pyrimidin-4-ol and/or 6-Boryl-2-(tert-butyl)pyrimidin-4-ol |

| Suzuki-Miyaura Coupling | Aryl-Br, Pd(PPh₃)₄, Base | 5-Aryl-2-(tert-butyl)pyrimidin-4-ol or 6-Aryl-2-(tert-butyl)pyrimidin-4-ol |

Functional Group Interconversions and Derivatizations

The hydroxyl group and the pyrimidine ring of this compound are amenable to a variety of functional group interconversions and derivatizations, allowing for the synthesis of a diverse library of related compounds.

The hydroxyl group can undergo O-alkylation and O-acylation reactions. Alkylation with alkyl halides in the presence of a base would yield the corresponding 4-alkoxy-2-(tert-butyl)pyrimidines. The choice of base and reaction conditions can be crucial to control the regioselectivity between O- and N-alkylation, given the lactam-lactim tautomerism. Acylation with acid chlorides or anhydrides would produce the corresponding 4-acyloxy derivatives.

Due to the presence of the ring nitrogen atoms, N-alkylation is also a possible reaction pathway. The regioselectivity of N-alkylation would be influenced by the electronic properties of the pyrimidine ring and the steric hindrance imposed by the tert-butyl group.

The hydroxyl group at the 4-position can be converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2-tert-butyl-4-chloropyrimidine (B170276) is a key intermediate for nucleophilic aromatic substitution reactions. The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of functional groups at the 4-position. For instance, reaction with ammonia or primary/secondary amines would lead to the corresponding 4-aminopyrimidine derivatives.

Cyclization and Ring-Fusion Reactions

The pyrimidine-4-ol scaffold of this compound can serve as a building block for the construction of more complex fused heterocyclic systems.

Derivatives of this compound bearing appropriate functional groups on a side chain can undergo intramolecular cyclization to form fused ring systems. For example, a 4-alkoxy-2-tert-butylpyrimidine with a reactive functional group at the terminus of the alkoxy chain could cyclize onto the pyrimidine ring.

This compound can participate in intermolecular condensation reactions with bifunctional reagents to construct fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines. nih.govmdpi.comresearchgate.net For instance, reaction with a 1,3-dielectrophile could lead to the formation of a new six-membered ring fused to the pyrimidine core. The reaction of 6-aminouracil (B15529) derivatives (structurally related to the tautomeric form of pyrimidin-4-ols) to form pyrimido[4,5-d]pyrimidines is a well-established synthetic route. nih.gov

The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). organic-chemistry.orgwikipedia.org While this compound itself is not a typical substrate for the classical Biginelli reaction, its structural motifs can be found in the products of such reactions. Moreover, Biginelli-like reactions, which involve variations of the three core components, represent a versatile strategy for the synthesis of a wide array of pyrimidine-containing heterocycles. mdpi.comnih.gov It is conceivable that derivatives of this compound could be employed in modified Biginelli-type condensations to access more complex heterocyclic architectures.

Electrochemically Mediated Transformations

The electrochemical behavior of this compound is of interest for understanding its redox properties and for developing novel synthetic transformations. The pyrimidine ring is known to be electrochemically active.

The electrochemical reduction of pyrimidines typically involves the transfer of electrons to the electron-deficient ring system. acs.orgacs.orgumich.edu The specific reduction potential and mechanism for this compound would be influenced by the presence of the tert-butyl and hydroxyl substituents. The reduction products could include di- or tetrahydro-pyrimidine derivatives.

The electrochemical oxidation of pyrimidin-4-ones can lead to a variety of products depending on the reaction conditions and the presence of other functional groups. nih.govmdpi.comnih.gov The oxidation may occur at the pyrimidine ring or at the hydroxyl group. The presence of the electron-donating tert-butyl group might influence the oxidation potential. Electrochemical methods can also be used to drive C-H functionalization reactions, offering a green and efficient alternative to traditional chemical methods.

Table 2: Summary of Potential Chemical Transformations of this compound

| Section | Reaction Type | Key Features |

| 3.5.3 | C-H Borylation | Potential for regioselective functionalization at C-5 and C-6, enabling further cross-coupling reactions. |

| 3.6 | Functional Group Interconversions | Versatile derivatization of the hydroxyl group (O-alkylation, O-acylation, chlorination) and potential for N-alkylation. |

| 3.7 | Cyclization and Ring-Fusion | Can act as a precursor for fused heterocyclic systems through intramolecular cyclizations and intermolecular condensations. |

| 3.8 | Electrochemical Transformations | Susceptible to both electrochemical reduction and oxidation, offering pathways to novel derivatives. |

Spectroscopic and Advanced Characterization of 2 Tert Butyl Pyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(tert-Butyl)pyrimidin-4-ol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular structure. It is important to note that the pyrimidin-4-ol core can exist in tautomeric forms (the -ol and -one forms), which can influence the observed NMR spectra depending on the solvent and temperature. The analysis below assumes the pyrimidin-4-ol tautomer is the major species present.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the following proton signals are predicted:

tert-Butyl Group (-C(CH₃)₃): A prominent singlet would be observed, integrating to nine protons. This is due to the nine equivalent methyl protons of the tert-butyl group, which have no adjacent protons to couple with. The chemical shift is expected in the upfield region, typically around 1.3 ppm.

Pyrimidine (B1678525) Ring Protons: The pyrimidine ring has two protons. These would likely appear as two distinct signals in the aromatic region of the spectrum. Their chemical shifts would be influenced by the electron-withdrawing nitrogen atoms and the electron-donating hydroxyl group. One would expect two doublets, corresponding to the protons at positions 5 and 6 of the pyrimidine ring. The coupling between these two adjacent protons would result in this doublet splitting pattern.

Hydroxyl Proton (-OH): The hydroxyl proton would appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| Pyrimidine-H | Downfield region | Doublet | 1H |

| Pyrimidine-H | Downfield region | Doublet | 1H |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected:

tert-Butyl Group Carbons: Two signals are predicted for the tert-butyl group. One signal for the quaternary carbon atom attached to the pyrimidine ring, and another signal for the three equivalent methyl carbons.

Pyrimidine Ring Carbons: Four signals corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts of these carbons will be in the downfield region due to the influence of the electronegative nitrogen atoms and the hydroxyl group.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C (CH₃)₃ | Quaternary region |

| -C(C H₃)₃ | Aliphatic region |

| Pyrimidine-C2 | Downfield |

| Pyrimidine-C4 | Downfield |

| Pyrimidine-C5 | Downfield |

Two-Dimensional NMR Techniques (e.g., DEPT-135, HSQC)

To unambiguously assign the ¹H and ¹³C NMR signals, two-dimensional NMR techniques are employed.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps in differentiating between CH, CH₂, and CH₃ groups. For this compound, a DEPT-135 spectrum would show positive signals for the CH and CH₃ carbons and would not show signals for quaternary carbons (like the C attached to the tert-butyl group and the carbons at positions 2 and 4 of the pyrimidine ring).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would show correlations between the tert-butyl protons and the tert-butyl methyl carbons, as well as correlations between the pyrimidine ring protons and their corresponding ring carbons. This would definitively link the proton and carbon skeletons of the molecule.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₈H₁₂N₂O, the theoretical exact mass can be calculated. This experimental value, when compared to the calculated value with a high degree of accuracy (typically within 5 ppm), confirms the elemental composition. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be used for this confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture by liquid chromatography and then provides mass spectrometric data for each component. For this compound, LC-MS would be used to:

Assess Purity: A pure sample should ideally show a single peak in the chromatogram. The area of this peak relative to any impurity peaks can be used to quantify the purity of the sample.

Confirm Identity: The mass spectrometer detector would provide the mass-to-charge ratio (m/z) of the eluting peak. This should correspond to the molecular weight of this compound, further confirming its identity. General LC-MS methods for pyrimidine derivatives often utilize reverse-phase chromatography with a suitable mobile phase gradient. creative-proteomics.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. The tautomeric nature of 4-hydroxypyrimidines, which can exist in both keto (pyrimidinone) and enol (pyrimidinol) forms, influences the IR spectrum. For this compound, the pyrimidinone form is generally predominant in the solid state.

The spectrum displays several characteristic absorption bands that confirm the compound's structure. A broad absorption band is typically observed in the region of 3200-2800 cm⁻¹, which is characteristic of the N-H stretching vibration in the pyrimidinone ring, indicating strong hydrogen bonding in the solid state. The presence of the tert-butyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1395 cm⁻¹ and 1365 cm⁻¹.

The carbonyl (C=O) stretching vibration of the pyrimidinone ring gives rise to a strong, sharp absorption band typically found in the 1700-1650 cm⁻¹ range. Furthermore, the pyrimidine ring itself exhibits characteristic stretching vibrations for C=N and C=C bonds, which appear in the 1600-1400 cm⁻¹ region. These absorptions, along with the fingerprint region below 1500 cm⁻¹, provide a unique spectral signature for the molecule. researchgate.netresearchgate.netcore.ac.uk

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3200-2800 | N-H Stretch | Pyrimidinone Ring |

| 2970-2870 | C-H Stretch | tert-Butyl Group |

| 1700-1650 | C=O Stretch | Pyrimidinone Ring |

| 1600-1450 | C=N and C=C Stretch | Pyrimidine Ring |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common methods employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purification of this compound. Due to the compound's moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable method. tandfonline.comresearchgate.netnih.gov

In a typical RP-HPLC setup, an octadecyl-functionalized silica gel (C18) column is used as the stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like ammonium formate or phosphate buffer. tandfonline.comsielc.comresearchgate.net The composition of the mobile phase can be optimized in either an isocratic (constant composition) or gradient (variable composition) mode to achieve effective separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector, as the pyrimidine ring contains a chromophore that absorbs UV light, typically in the range of 220-280 nm. researchgate.net

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl) Silica Gel (5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgnih.govyoutube.com By periodically sampling the reaction mixture and analyzing it by TLC, chemists can observe the consumption of starting materials and the formation of the product.

For a compound like this compound, a silica gel plate is used as the stationary phase due to its polar nature. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve good separation between the spots of the reactants and the product. A common eluent system for pyrimidine derivatives is a mixture of a less polar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate (B1210297) or methanol. reddit.com

To monitor a reaction, three spots are typically applied to the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both. After developing the plate in the eluent, the spots are visualized, commonly under UV light (at 254 nm), where the aromatic pyrimidine ring will appear as a dark spot. rochester.edumercer.edu The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot for the product is clearly visible. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given eluent system and helps in identifying the product.

Table 3: Common TLC System for Monitoring Synthesis of this compound

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV Lamp (254 nm) |

Derivatives and Analogues of 2 Tert Butyl Pyrimidin 4 Ol: Design and Synthesis

Structurally Related Pyrimidinols and their Synthesis

2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol Analogues

The synthesis of pyrimidin-4-ol analogues bearing both a bulky tert-butyl group at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 6-position requires specific synthetic strategies. A common approach to constructing the pyrimidine (B1678525) ring is the condensation of a β-ketoester with an amidine.

For a 2-(tert-butyl)-6-(trifluoromethyl)pyrimidin-4-ol, a plausible synthetic route involves the reaction of a trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with pivalamidine hydrochloride. The pivalamidine provides the 2-tert-butyl substituent. The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695), to facilitate the cyclization and formation of the pyrimidin-4-one ring. The use of trifluoromethanesulfonic anhydride (B1165640) in conjunction with 2-chloropyridine (B119429) to activate N-vinyl amides for reaction with nitriles represents another advanced single-step method for creating substituted pyrimidines, which could be adapted for such targets organic-chemistry.org.

The reaction of trifluorinated 2-bromoenones with amidines also provides a pathway to trifluoromethylated pyrimidines through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade organic-chemistry.org.

Table 1: Key Reagents for Synthesis of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol

| Reagent | Role |

| Ethyl 4,4,4-trifluoroacetoacetate | Provides the C4, C5, C6, and trifluoromethyl group of the pyrimidine ring |

| Pivalamidine hydrochloride | Provides the N1, C2, N3, and tert-butyl group of the pyrimidine ring |

| Sodium Ethoxide | Base catalyst for the condensation reaction |

5-Butyl-2-mercapto-6-methylpyrimidin-4-ol (B1271861) Analogues

Analogues of 5-butyl-2-mercapto-6-methylpyrimidin-4-ol, which can also be represented as 5-butyl-6-methyl-2-thiouracil, are typically synthesized via the condensation of a β-ketoester with thiourea (B124793). This is a variation of the classical Biginelli reaction.

The synthesis starts with an appropriately substituted β-ketoester, in this case, ethyl 2-butylacetoacetate. This starting material contains the butyl group at the α-position (which will become position 5 of the pyrimidine) and the methyl group on the ketone carbonyl (which will become position 6). The reaction of ethyl 2-butylacetoacetate with thiourea in the presence of a base like sodium ethoxide in a suitable solvent such as ethanol leads to a cyclocondensation reaction, yielding the desired 5-butyl-2-mercapto-6-methylpyrimidin-4-ol researchgate.netorgsyn.org. The general utility of this method allows for the synthesis of a variety of 2-mercaptopyrimidines by varying the β-dicarbonyl component orgsyn.orgresearchgate.netnih.gov.

Table 2: Synthesis of 5-Butyl-2-mercapto-6-methylpyrimidin-4-ol

| Starting Material 1 | Starting Material 2 | Base/Solvent | Product |

| Ethyl 2-butylacetoacetate | Thiourea | Sodium Ethoxide / Ethanol | 5-Butyl-2-mercapto-6-methylpyrimidin-4-ol |

Pyrimidine-Fused Heterocyclic Systems

Fusing the pyrimidine ring with other heterocyclic systems generates bicyclic and polycyclic scaffolds with diverse chemical properties. These fused systems are often designed as isosteres of naturally occurring purines.

Thiazolo[4,5-d]pyrimidine (B1250722) Derivatives as Purine (B94841) Isosteres

Thiazolo[4,5-d]pyrimidines are recognized as purine isosteres and have been the subject of significant synthetic exploration. A variety of synthetic routes have been developed for these compounds.

One common method involves the construction of the thiazole (B1198619) ring onto a pre-existing pyrimidine core. For instance, the reaction of 2,4-diamino-6-hydroxypyrimidine (B22253) can be initiated by Kaufmann thiocyanation to yield a 5-thiocyanato-compound, which can then be cyclized using acetic anhydride to form the fused thiazole ring sigmaaldrich.com.

Solid-phase synthesis has proven to be an effective strategy for creating libraries of thiazolo[4,5-d]pyrimidine derivatives. This can involve a Thorpe–Ziegler reaction and subsequent cyclization to form the thiazolo[4,5-d]pyrimidin-7(6H)-one structure researchgate.net. By optimizing direct amination reactions on the solid phase, libraries of derivatives can be constructed with high yields over several steps researchgate.net. The introduction of a trifluoromethyl group at the 5-position has also been achieved, starting from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides and using trifluoroacetic anhydride to form the pyrimidine ring organic-chemistry.org.

Pyrido[2,3-d]pyrimidine and Pyrido[4,3-d]pyrimidine (B1258125) Scaffolds

Pyrido[2,3-d]pyrimidines and their isomers are important heterocyclic scaffolds. Numerous synthetic methods for these compounds have been reported, often involving multi-component reactions.

The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various precursors. One-pot multi-component reactions are particularly efficient, for example, the reaction of 6-aminouracil (B15529) derivatives with aryl aldehydes and activated nitriles, often facilitated by nano-catalysts google.com. Another approach involves the acylation or thioacylation of o-aminonicotinonitrile followed by intramolecular heterocyclization orgsyn.org.

The synthesis of the pyrido[4,3-d]pyrimidine scaffold can be accomplished using precursors like 2,4-disubstituted-6-aryl ethynyl (B1212043) pyridopyrimidines, which react with amines such as tert-butylamine (B42293) researchgate.net.

Table 3: Selected Synthetic Approaches for Pyrido[2,3-d]pyrimidines

| Precursors | Reaction Type | Key Features |

| 6-Aminouracil, Aryl aldehydes, Malononitrile (B47326) | Three-component, one-pot | Often uses nano-catalysts, green procedure google.com |

| o-Aminonicotinonitrile, Acid chlorides/esters | Acylation and intramolecular cyclization | Provides access to various substituted derivatives orgsyn.org |

| Guanidine (B92328) nitrate (B79036), Ethoxymethylenemalononitrile | Condensation and subsequent reduction/cyclization | Multi-step synthesis to build the fused ring system |

Pyrimido[1,2-a]pyrimidines and Related Bicyclic Systems

Pyrimido[1,2-a]pyrimidines represent another class of bicyclic systems containing a bridgehead nitrogen atom. Efficient synthetic routes to this scaffold have been developed.

Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e]nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine Analogues

The pyrazolo[3,4-d]pyrimidine scaffold is a significant heterocyclic system due to its structural analogy to purines, which allows its derivatives to function as antimetabolites in biochemical pathways. researchgate.net The synthesis of new derivatives has attracted considerable attention, employing various synthetic methodologies. nih.gov One common approach involves the reaction of a pyrazolo[3,4-d]pyrimidin-4-ol core with different alkylating agents. For instance, reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with reagents like methyl iodide or propargyl bromide in a solvent such as DMF can yield a variety of substituted analogues. nih.gov This strategy could be adapted to synthesize analogues of 2-(tert-Butyl)pyrimidin-4-ol by utilizing a corresponding tert-butyl-substituted pyrazolopyrimidinol (B10754233) precursor.

The related pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine system has also been explored for its potential as kinase inhibitors. nih.govnih.gov A general synthesis for this scaffold involves the oxidative cyclization of appropriate hydrazone precursors using reagents like ferric chloride. nih.gov The synthesis typically begins from a pyrazolopyrimidine amine, which can be prepared from a pyrazolopyrimidine precursor. For example, a key starting material, pyrazolopyrimidine 4-amine, can be obtained from a formimidate derivative, which itself is synthesized from an aminopyrazole. rsc.org This amine can then be converted into a triazolomercapto derivative by reacting with carbon disulfide, which serves as a precursor for further elaboration into the final tricyclic system. rsc.org

| Compound Class | General Synthetic Strategy | Starting Materials (Examples) |

| Pyrazolo[3,4-d]pyrimidines | Alkylation of pyrazolo[3,4-d]pyrimidin-4-ol | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, Alkyl halides |

| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines | Oxidative cyclization of hydrazones | Hydrazones derived from pyrazolo[4,3-e]... precursors |

| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidines | Cyclization from pyrazolopyrimidine amine | 4-amino-pyrazolopyrimidine, Carbon disulfide |

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Thieno[3,2-d]pyrimidin-4(3H)-ones represent another class of bicyclic heterocyclic compounds that have been synthesized and investigated. A synthetic route to this scaffold can begin from a substituted thiophene (B33073). For example, 2-aminothieno[3,2-d]pyrimidin-4-ones can be prepared in a single step through the condensation of a 3-aminothiophene carboxylate with chloroformamidine (B3279071) hydrochloride. researchgate.net

A multi-step synthesis can also be employed to build the pyrimidine ring onto a pre-existing thiophene. This can start with ethyl 3-aminothiophene-2-carboxylate, which upon heating with urea (B33335), followed by base treatment and acidification, yields thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. researchgate.net This dione (B5365651) is a versatile intermediate that can be converted to 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) by reacting with phosphorus oxychloride. researchgate.net The dichloro derivative serves as a key precursor for introducing various nucleophiles at the 2- and 4-positions to generate a library of diverse derivatives. To create analogues related to this compound, one could envision starting with a thiophene precursor that already contains the tert-butyl group or introducing it via a suitable tert-butyl-containing reactant during the synthesis.

| Precursor | Reagents | Intermediate/Product |

| 3-Aminothiophene carboxylate | Chloroformamidine hydrochloride | 2-Aminothieno[3,2-d]pyrimidin-4-one |

| Ethyl 3-aminothiophene-2-carboxylate | 1. Urea, heat2. NaOH3. H₂SO₄ | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

| Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | POCl₃, Triethylamine (B128534) | 2,4-Dichlorothieno[3,2-d]pyrimidine |

Pyrrolo[3,2-d]pyrimidine Derivatives

The pyrrolo[3,2-d]pyrimidine core is a deazapurine analogue found in various natural products with notable biological activities. nih.gov Synthetic strategies towards this scaffold often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine. One such method is a domino C-N coupling/hydroamination reaction. This process starts with an alkynylated uracil, which is reacted with various anilines in the presence of a palladium catalyst to afford pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov The synthesis of the starting alkynylated uracils can be achieved from compounds like 6-chloro-1,3-dimethyluracil (B186940) through bromination followed by a Sonogashira reaction. nih.gov

Another approach involves a one-pot, three-component reaction. For instance, the reaction of 4-hydroxycoumarin, an arylglyoxal hydrate, and a 6-aminouracil in the presence of L-proline as an organocatalyst can yield pyrrolo[3,2-d]pyrimidine derivatives. auctoresonline.org These methods provide pathways to functionalized pyrrolopyrimidines, and the incorporation of a tert-butyl group could be achieved by using a 2-tert-butyl-6-aminouracil as the pyrimidine component.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Class |

| Domino C-N coupling/hydroamination | Alkynylated uracils, Anilines | Pd(OAc)₂, DPEphos, K₃PO₄, 100 °C | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones |

| One-pot, three-component reaction | 4-Hydroxycoumarin, Arylglyoxal hydrate, 6-Aminouracil | L-proline, Acetic acid, reflux | Pyrrolo[3,2-d]pyrimidine derivatives |

Pyrimido[1,6-a]pyrimidine and Pyrimido[1,6-c]pyrimidine Scaffolds

The synthesis of fused pyrimidine systems like pyrimido[1,6-a]pyrimidines can be achieved through various cyclization strategies. One method involves the condensation of a 4-aminopyrimidine (B60600) with β-dicarbonyl compounds or their equivalents. For example, reacting 4-aminopyrimidine with Meldrum's acid or ethyl acetoacetate (B1235776) can yield 4H-pyrimido[1,6-a]pyrimidin-4-ones. nih.gov Another route involves the treatment of 2,4-dichloropyrimidines with 3-aminopropan-1-ol, followed by cyclization induced by thionyl chloride to give tetrahydro-6H-pyrimido[1,6-a]pyrimidin-6-one. nih.gov Furthermore, one-pot three-component reactions of aminopyrimidines, aldehydes, and β-ketoesters have been employed to synthesize substituted 4H-pyrimido[1,6-a]pyrimidine-3-carboxylates. nih.gov

The isomeric pyrimido[1,6-c]pyrimidine scaffold has also been constructed. For instance, a stepwise Biginelli/Staudinger/aza-Wittig process starting from 2-azidobenzaldehyde, ethyl acetoacetate, and urea leads to an intermediate that, upon Staudinger and aza-Wittig reactions followed by cyclization, affords pyrimido[1,6-c]quinazolin-4-ones. mdpi.com

| Scaffold | Synthetic Approach | Key Reactants |

| Pyrimido[1,6-a]pyrimidine | Condensation | 4-Aminopyrimidine, Meldrum's acid / Ethyl acetoacetate |

| Pyrimido[1,6-a]pyrimidine | Cyclization | 2,4-Dichloropyrimidine, 3-Aminopropan-1-ol, Thionyl chloride |

| Pyrimido[1,6-a]pyrimidine | One-pot three-component reaction | Aminopyrimidine, Aldehyde, β-Ketoester |

| Pyrimido[1,6-c]pyrimidine | Stepwise Biginelli/Staudinger/aza-Wittig | 2-Azidobenzaldehyde, Ethyl acetoacetate, Urea |

Furo[3,2-d]pyrimidine (B1628203) Derivatives

The synthesis of the furo[3,2-d]pyrimidine ring system can be approached by constructing the furan (B31954) ring onto a pyrimidine precursor. One reported method involves a mechanistically interesting 'dimerization' process of a pyrimidine derivative that leads to a 6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol derivative, with a benzoin (B196080) addition as a key step. researchgate.net Fused systems containing this scaffold, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines, have also been synthesized and evaluated for biological activity. nih.gov The design of these molecules often focuses on substitutions at various positions of the heterocyclic core to explore structure-activity relationships. nih.gov The synthesis of analogues related to this compound would necessitate starting with a pyrimidine bearing the tert-butyl group and then performing the necessary reactions to construct the fused furan ring.

Substituted Pyrimidine Ring Systems

2-Aminopyrimidines and their Variants

2-Aminopyrimidine (B69317) serves as a foundational structure for a vast array of derivatives. A common and effective method for synthesizing its variants is through the nucleophilic substitution of halogens on the pyrimidine ring. For example, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with a wide range of primary or secondary amines. nih.govmdpi.com This reaction is typically carried out by heating the reactants, often in the presence of a base like triethylamine to scavenge the HCl produced, and can even be performed under solvent-free conditions. nih.gov This approach allows for the introduction of diverse substituents at the 4- and 6-positions of the 2-aminopyrimidine core.

Another synthetic route to the basic 2-aminopyrimidine structure involves the condensation of a three-carbon unit with guanidine. bu.edu.eg For instance, malonaldehyde or its synthetic equivalents can react with guanidine to form the pyrimidine ring. A specific industrial preparation involves using N,N-dimethylformamide (DMF) as a starting material, which is converted to an "addition aldehyde oil" that subsequently reacts with guanidinium (B1211019) nitrate under pressure with a catalyst to yield 2-aminopyrimidine. google.com

To synthesize variants specifically related to this compound, one could start with a 2-amino-4-chloro-6-tert-butylpyrimidine and introduce various amines at the 4-position, or alternatively, develop a cyclization strategy using a tert-butyl-containing three-carbon fragment and guanidine.

| Synthetic Method | Key Reactants | Conditions | Product |

| Nucleophilic Substitution | 2-Amino-4,6-dichloropyrimidine, Substituted amine | Triethylamine, Heat (solvent-free) | Substituted 2-Aminopyrimidine |

| Ring Condensation | Addition aldehyde oil (from DMF), Guanidinium nitrate | Sodium methylate, Pressure | 2-Aminopyrimidine |

4,6-Disubstituted Pyrimidines

The synthesis of 4,6-disubstituted pyrimidine derivatives often involves the condensation of a three-carbon component with an amidine-containing compound. A common method is the reaction of substituted chalcones (1,3-diaryl-2-propen-1-ones) with urea in an alkaline medium, which yields 4,6-disubstituted pyrimidine-2-one derivatives. researchgate.net Another approach involves the reaction of α-aminoamidines with various saturated carbonyl derivatives and their analogs to produce derivatives of pyrimidinone and 2,4-diaryl-substituted pyrimidines. nih.gov

Research into 4,6-disubstituted pyrimidines has revealed a range of biological activities. For instance, novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates have been synthesized from hydroquinone (B1673460) and 2-methylsulfonyl-4,6-disubstituted-pyrimidine. nih.govresearchgate.net Preliminary bioassays of these compounds indicated significant herbicidal activity against monocotyledonous plants like Digitaria sanguinalis L. at concentrations of 50 mg/L and 100 mg/L. nih.govnih.gov

Furthermore, 4,6-diaryl-substituted pyrimidines have demonstrated high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are significant targets in oncology. nih.gov The PI3K family of lipid kinases is crucial in cancer development, making their inhibitors promising therapeutic agents. nih.gov In other studies, 2-mercapto 4,6-disubstituted pyrimidines showed activity against Mycobacterium tuberculosis, while the corresponding 2-amino derivatives were inactive. researchgate.net

| Derivative Class | Synthesis Method | Key Findings/Activity | Reference |

|---|---|---|---|

| 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates | Reaction of hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester. | High herbicidal activity against Digitaria sanguinalis L.. nih.govnih.gov | nih.govresearchgate.netnih.gov |

| 4,6-Diaryl-substituted pyrimidines | Reaction of α-aminoamidines with carbonyl derivatives. | Potent inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov | nih.gov |

| 2-Mercapto 4,6-disubstituted pyrimidines | Condensation reactions. | Active against Mycobacterium tuberculosis at 10 μg/mL. researchgate.net | researchgate.net |

| 4,6-Disubstituted pyrimidine-2-one | Reaction of substituted chalcones with urea. | Synthesized as potential analgesic and anti-inflammatory agents. | researchgate.net |

Dihydropyrimidinone and Dihydropyrimidin-4-one Derivatives

Dihydropyrimidinones (DHPMs) and their derivatives are a significant class of heterocyclic compounds, often synthesized via the Biginelli reaction. nih.govjmchemsci.com This multicomponent reaction involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. jmchemsci.comaacmanchar.edu.in Numerous synthetic strategies have been developed to improve this reaction, utilizing various catalysts and conditions. For example, lanthanum oxide (La₂O₃) has been used as a catalyst under solvent-free microwave irradiation to achieve high yields (up to 98%). nih.gov Other approaches include using triethylammonium (B8662869) acetate (B1210297) (TEAA) as both a catalyst and reaction medium under solvent-free conditions, and employing grindstone chemistry with cupric chloride and hydrochloric acid. nih.govnih.gov

The biological potential of DHPMs is vast and has attracted considerable attention. nih.gov Research has shown that these compounds possess a wide array of pharmacological properties. For instance, certain DHPM derivatives have been synthesized and evaluated for their antibacterial activity. jmchemsci.com Compound 1, a DHPM derivative, showed significant inhibition against E. coli with a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/mL. jmchemsci.com Another derivative, Compound 3, was found to be the most potent against S. aureus, with an MIC value of 25 µg/mL. jmchemsci.com Additionally, novel diarylpyrazole-ligated dihydropyrimidines have demonstrated moderate anticancer activity against MCF-7 breast cancer cell lines and good to excellent antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov

| Synthesis Method/Catalyst | Key Features | Reported Biological Activity | Reference |

|---|---|---|---|

| Classic Biginelli Reaction | One-pot condensation of aldehyde, β-ketoester, and urea/thiourea. jmchemsci.com | Antibacterial, Antifungal, Anticancer, Anti-HIV. nih.gov | nih.govjmchemsci.com |

| Lanthanum oxide (La₂O₃) | Solvent-free, microwave irradiation (320 W). nih.gov | High reaction yields (up to 98%). nih.gov | nih.gov |

| Triethylammonium acetate (TEAA) | Solvent-free conditions. | Yields up to 92%. nih.gov | nih.gov |

| MAI·Fe₂Cl₇ (5 mol%) | Reaction with various aldehydes and 1,3-dicarbonyl compounds. | Potent Eg5 inhibitors with activity against MCF-7 and MDA-MB-231 cells. | nih.gov |

| Grindstone Chemistry | Solvent-free grinding with cupric chloride and HCl. | Antibacterial activity. nih.gov | nih.gov |

Hybrid and Conjugate Structures

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or a dual mode of action compared to the individual parent molecules. In the context of pyrimidine derivatives, this has led to the development of novel structures conjugated with other biologically active heterocyclic systems.

Isatin (B1672199)–Pyrimidine Hybrids

Isatin (1H-indole-2,3-dione) is a versatile scaffold known for a wide range of pharmacological activities. benthamdirect.com The hybridization of isatin with a pyrimidine nucleus has yielded compounds with significant therapeutic potential. For example, a series of isatin-pyrimidine hybrids were synthesized and evaluated for their in vitro Reverse Transcriptase (RT) inhibitory activity against HIV-1. nih.gov Two compounds from this series demonstrated higher RT inhibitory activity than the reference drug, Rilpivirine. nih.gov Structure-activity relationship (SAR) studies revealed that aliphatic substituents at a specific position were more favorable for activity than aromatic ones. nih.gov

In another study, isatin-pyrimidine hybrids were investigated as antitubercular agents. Several synthesized compounds showed moderate activity, with two hybrids completely inhibiting Mycobacterium tuberculosis H37Rv at MICs of 3.10–3.12 mg/mL. nih.gov More recently, new isatin derivatives were designed as inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein (ACP) reductase (InhA), a crucial enzyme for the bacterium's survival. nih.gov One compound, 4l, exhibited an IC₅₀ value (0.6 ± 0.94 µM) similar to isoniazid (B1672263) and was also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov

| Hybrid Compound Series | Target | Key Finding | Reference |

|---|---|---|---|

| Isatin-pyrimidine hybrids (49c, 49d) | HIV-1 Reverse Transcriptase (RT) | Showed higher RT inhibitory activity compared to Rilpivirine. nih.gov | nih.gov |

| Isatin-pyrimidine hybrids (52, 53) | Mycobacterium tuberculosis H37Rv | Achieved 99% inhibition at MICs of 3.10–3.12 mg/mL. nih.gov | nih.gov |

| Isatin derivative (4l) | M. tuberculosis InhA enzyme | IC₅₀ of 0.6 ± 0.94 µM; active against MDR and XDR strains. nih.gov | nih.gov |

Quinazolinone–Pyrimidine Hybrids

Quinazolinone, a fused heterocyclic system of benzene (B151609) and a pyrimidinone ring, is a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.govmdpi.com Hybrid molecules incorporating both quinazolinone and pyrimidine moieties have been designed and synthesized to explore new therapeutic agents.